molecular formula C23H18ClN3OS B2495265 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-97-3

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2495265
M. Wt: 419.93
InChI Key: WPEUIMPLAXXDDP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological systems, making it a valuable tool for investigating biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular function and behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone are diverse and depend on the specific biological system being studied. Some of the effects that have been observed include changes in gene expression, alterations in protein activity, and modulation of cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone in lab experiments is its ability to interact with a wide range of biological targets. This makes it a valuable tool for investigating complex biological systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are many exciting future directions for research involving 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone. One area of interest is in the development of new drugs that target specific biological pathways. Another potential application is in the study of neurological disorders, where this compound could be used to investigate the mechanisms of disease and develop new treatments. Additionally, this compound could be used in the development of new diagnostic tools for various diseases and conditions.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves a series of chemical reactions that are carefully controlled to ensure the purity and stability of the final product. The most common method for synthesizing this compound involves the reaction of 4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde in the presence of a suitable catalyst.

Scientific Research Applications

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has been used in a wide range of scientific research applications. One of the most important uses of this compound is in the study of biological systems, where it is used as a tool to investigate the mechanisms of various biochemical and physiological processes.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEUIMPLAXXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

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